molecular formula C6H7BrN2O B2501910 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone CAS No. 925200-47-1

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B2501910
CAS No.: 925200-47-1
M. Wt: 203.039
InChI Key: DSOXXTVBGWJNLF-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS: 925200-47-1) is a brominated pyrazole derivative with a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . The compound features a pyrazole ring substituted with a methyl group at the N1 position and a bromine atom at the C4 position, with an ethanone moiety at C3. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with bromine substitution often enhancing reactivity in cross-coupling reactions or influencing bioactivity .

Properties

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOXXTVBGWJNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925200-47-1
Record name 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone
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Preparation Methods

The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the bromination of 1-methylpyrazole followed by acylation. One common method includes the reaction of 1-methylpyrazole with bromine to form 4-bromo-1-methylpyrazole, which is then acylated using acetyl chloride to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone is in the development of anticancer agents. Research has indicated that derivatives of pyrazole compounds exhibit significant inhibitory activity against various cancer cell lines. For instance, modifications to the pyrazole structure have been shown to enhance anti-tumor activity, particularly against B-Raf V600E mutations, which are common in melanoma . A specific study highlighted a compound with similar structural features that demonstrated an IC50 value of 0.15 µM against B-Raf, suggesting that this compound could be a promising scaffold for further drug development.

Inhibition of Kinases
The compound has also been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer and other diseases. The introduction of various functional groups on the pyrazole ring can modulate its inhibitory potency. Studies have shown that certain derivatives can effectively inhibit key kinases involved in tumor progression, making them candidates for targeted therapies .

Organic Synthesis

Synthesis of Complex Molecules
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities . For example, it can be utilized to synthesize erdamitinib intermediates through a series of substitution and cyclization reactions, demonstrating its utility in synthetic pathways for pharmaceutical compounds .

Functional Group Transformations
The compound's structure allows for various functional group transformations, making it versatile in synthetic chemistry. It can undergo reactions such as oxidation and reduction, leading to the formation of new compounds with potentially useful properties in medicinal chemistry and materials science .

Materials Science

Development of New Materials
Research into materials science has identified this compound as a precursor for developing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for creating catalysts and sensors . The incorporation of this compound into polymer matrices has been explored for enhancing the thermal and mechanical properties of materials.

CompoundTargetActivity (IC50/µM)Reference
C6B-Raf V600E0.15
C7Other kinasesVaries

Table 2: Synthetic Pathways

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic SubstitutionThis compoundErdastinib Intermediate90
CyclizationVarious Pyrazole DerivativesComplex Pyrazole-based CompoundsVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds are selected for comparison based on structural similarity (pyrazole/heterocyclic core, ethanone group, or bromine substitution):

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone C₆H₇BrN₂O 203.04 N1-methyl, C4-bromo, C5-ethanone
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone C₇H₉BrN₂O 217.07 N1-ethyl (vs. methyl), C4-bromo, C5-ethanone
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone C₁₂H₁₈BrN₃O 300.20 N1-piperidinyl, C4-bromo, C5-methyl, C2-ethanone
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol C₅H₇BrN₂O 191.03 C5-bromo, C4-methanol (vs. ethanone), N1-methyl
1-[3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₂₁H₁₇BrN₄O 413.29 Dihydropyrazole fused with quinoline, C1-ethanone

Key Observations :

  • Heterocyclic Modifications: The piperidinyl group in 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone introduces a basic nitrogen, likely enhancing solubility in polar solvents compared to the parent compound .
  • Functional Group Differences: The methanol group in (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol replaces ethanone, reducing electrophilicity and reactivity in nucleophilic substitutions .
Table 2: Property Comparison
Compound Name Melting Point (°C) Solubility (Predicted) Reported Bioactivity
This compound Not reported Moderate (lipophilic) Not explicitly reported; inferred reactivity
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol 55–56 High (due to -OH group) Intermediate for bioactive derivatives
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone 100 (crystal) Low (long alkyl chain) Crystallographically characterized
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Not reported Moderate Antibacterial, antifungal activities

Key Observations :

  • Bromine vs. Chlorine : Chlorinated analogs (e.g., ) exhibit antibacterial activity, suggesting brominated versions like the target compound may have enhanced bioactivity due to higher electronegativity .
  • Lipophilicity: The hexyloxy group in reduces solubility, whereas the ethanone group in the target compound balances lipophilicity and reactivity .

Crystallographic and Spectroscopic Data

  • Crystallography: The dihydropyrazole derivative in was resolved with an R factor of 0.041, showing planar pyrazole rings and ethanone conformation .
  • NMR Spectroscopy: HSQC and HMBC spectra () confirm ethanone carbonyl signals at ~200 ppm (¹³C) and proton assignments for adjacent substituents .

Biological Activity

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties. They exhibit activities such as anti-inflammatory, antibacterial, antiviral, and anticancer effects. The structure of pyrazole allows for modifications that can enhance these biological activities, making them valuable in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the pyrazole ring contribute to its binding affinity and selectivity. The compound may modulate the activity of various enzymes involved in metabolic pathways or act as a biochemical probe in research settings .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit antiproliferative effects against melanoma and other cancers. Table 1 summarizes the anticancer activity of related pyrazole compounds:

CompoundCell LineIC50 (µM)Reference
C6 (similar structure)WM266.4 (melanoma)1.75Yang et al.
C0AVarious cancersVariesYang et al.
C0BVarious cancersVariesYang et al.

Anti-inflammatory Activity

Pyrazole derivatives have also demonstrated anti-inflammatory properties. For example, compounds derived from pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various derivatives, some showed inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .

Study 1: Antitumor Activity Evaluation

In a study focused on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their ability to inhibit B-Raf kinase, a target in melanoma treatment. The introduction of specific functional groups significantly enhanced the anticancer activity of these compounds .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on a series of pyrazole derivatives to determine how structural modifications affect their biological activity. It was found that modifications at the N-position and the introduction of hydroxyl groups could enhance both binding affinity and biological efficacy against cancer cell lines .

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